Dihydroer -

Dihydroer

Catalog Number: EVT-8079287
CAS Number:
Molecular Formula: C34H39N5O7S
Molecular Weight: 661.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydroergotamine is classified as a synthetic organic compound derived from the ergot fungus (Claviceps purpurea). It is often administered as dihydroergotamine mesylate. The compound is recognized for its vasoconstrictive properties and acts as a potent agonist at several serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes . Its chemical formula is C33H37N5O5C_{33}H_{37}N_{5}O_{5}, with a molecular weight of approximately 583.68 g mol583.68\text{ g mol} .

Synthesis Analysis

The synthesis of dihydroergotamine involves multiple steps typically starting from ergot alkaloids. The process can be complex and requires precise control over reaction conditions to ensure high yields and purity. Key methods include:

  • Reduction of Ergotamine: Dihydroergotamine is synthesized from ergotamine through a selective reduction process. This transformation can be accomplished using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Purification: Post-synthesis, the compound undergoes purification processes like recrystallization or chromatography to remove impurities and by-products.
  • Formulation: Dihydroergotamine is formulated into various delivery systems, including injectable solutions and nasal sprays, often combined with other agents like caffeine to enhance efficacy .
Molecular Structure Analysis

Dihydroergotamine has a complex molecular structure characterized by multiple rings and functional groups. Its structural features include:

  • Core Structure: The molecule consists of a tetracyclic structure typical of ergot alkaloids.
  • Functional Groups: It contains hydroxyl (-OH), amide (-C(=O)N-), and various nitrogen-containing groups that contribute to its pharmacological activity.
  • Stereochemistry: The compound exhibits chiral centers, which are crucial for its interaction with biological receptors. The IUPAC name for dihydroergotamine reflects its stereochemical configuration: (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxamide .
Chemical Reactions Analysis

Dihydroergotamine participates in various chemical reactions that can affect its stability and efficacy:

  • Oxidative Degradation: Dihydroergotamine is susceptible to oxidation, which can lead to the formation of degradation products that may reduce its therapeutic effectiveness. Formulations often include antioxidants to mitigate this risk .
  • Metabolism: In vivo metabolism primarily occurs in the liver where it is converted into several metabolites, including 8'-β-hydroxy dihydroergotamine—an active metabolite that retains similar pharmacological properties .
Mechanism of Action

Dihydroergotamine exerts its effects through multiple mechanisms:

  • Serotonin Receptor Agonism: It primarily acts as an agonist at the 5-HT1B and 5-HT1D serotonin receptors located in cranial blood vessels and the trigeminal system. This action leads to vasoconstriction and inhibition of pro-inflammatory neuropeptides .
  • Receptor Binding Profile: Dihydroergotamine also interacts with other receptors such as adrenergic and dopaminergic receptors. Its slow dissociation from these receptors contributes to prolonged effects compared to other migraine treatments like triptans .
Physical and Chemical Properties Analysis

Dihydroergotamine possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like ethanol.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions or upon exposure to light .
  • Bioavailability: Intranasal administration yields approximately 40% bioavailability due to first-pass metabolism when taken orally (approximately 1%) while intravenous administration achieves nearly 100% bioavailability .
Applications

Dihydroergotamine has significant clinical applications:

  • Migraine Treatment: It is primarily used for acute migraine attacks due to its rapid onset of action when administered intranasally or via injection.
  • Cluster Headaches: Dihydroergotamine is also effective in treating cluster headaches.
  • Research Applications: Ongoing studies are exploring novel delivery methods for dihydroergotamine to enhance patient compliance and efficacy while minimizing side effects associated with traditional routes of administration .
Historical Context and Ethnopharmacological Evolution

Ergot Alkaloid Lineage: From Claviceps purpurea to Synthetic Derivatives

The biosynthetic journey of dihydroergotamine (DHE) begins with the ergot fungus Claviceps purpurea, a pathogen infecting cereal grains like rye. This fungus produces ergot alkaloids—complex molecules derived from the fusion of mevalonate-derived terpenoid units with tryptophan. Key genes governing this biosynthesis are organized in a tightly regulated 68.5 kb cluster on the fungal genome. This cluster includes:

  • Dimethylallyltryptophan synthase (DMATS): Catalyzes the first committed step, prenylating tryptophan [2] [5].
  • Non-ribosomal peptide synthetases (NRPS): Modular enzymes (e.g., cpps1) that assemble the tripeptide moiety of ergopeptine alkaloids like ergotamine and ergocristine [5].
  • Oxidoreductases (e.g., cpox1, cpox2): Mediate cyclization and oxidation reactions [5].

Claviceps purpurea exhibits strain-specific alkaloid profiles. For example, strain P1 produces ergotamine, while strain ECC93 synthesizes ergocristine. This divergence arises from NRPS module evolution, where genetic variations alter substrate specificity [2]. Axenic cultures of C. purpurea mycelia develop plectenchymatic tissue—a compact, sclerotium-like anatomy rich in glyceride oils dominated by ricinoleic acid. This unique lipid environment is chemically linked to alkaloid elaboration, serving as a biomarker for ergot contamination [7].

Table 1: Core Genes in Ergot Alkaloid Biosynthesis

GeneFunctionRole in Pathway
cpd1Dimethylallyltryptophan synthasePrenylation of tryptophan
cpps1Lysergyl peptide synthetaseActivation of amino acids for peptide assembly
cpox1FAD-dependent oxidoreductaseChanoclavine cyclization

Transition from Ergotamine to DHE: Key Modifications and Rational Drug Design

Ergotamine, isolated in 1918, was the first ergot alkaloid used for migraine but posed significant safety challenges due to potent arterial vasoconstriction and emetic effects. In 1943, chemists Stoll and Hofmann created dihydroergotamine (DHE) by catalytic hydrogenation of ergotamine’s C9-C10 double bond (∆9,10). This structural change yielded critical pharmacological advantages:

  • Reduced vasoconstrictive potency: DHE exhibits 10-fold lower activity at 5-HT1B receptors (mediating vasoconstriction) compared to ergotamine [1] [3].
  • Enhanced α-adrenergic blockade: DHE shows stronger antagonism at α-adrenoceptors, reducing unwanted vascular effects [3] [8].
  • Lower emetic potential: Diminished dopamine D2 receptor agonism mitigates nausea risk [3].

Despite structural simplification, DHE retains high affinity for key antimigraine receptors (5-HT1B/1D/1F). Its therapeutic effects arise from:

  • Cranial vasoconstriction via 5-HT1B agonism (albeit weaker than ergotamine) [1].
  • Inhibition of trigeminal neurotransmission via 5-HT1D/1F receptors, blocking neuropeptide release (e.g., CGRP) [1] [8].
  • Modulation of central pain pathways in the trigeminal nucleus caudalis [3].

Table 2: Pharmacological Comparison of Ergotamine vs. DHE

PropertyErgotamineDihydroergotamine
5-HT1B affinityHigh (potent vasoconstrictor)Moderate (reduced vasoconstriction)
α-adrenergic activityModerate agonistStrong antagonist
Dopamine D2 affinityHigh (emetic)Low
Bioavailability (oral)Erratic, lowNegligible (<1%)

Figure: Structural Modification from Ergotamine to DHE

Ergotamine: R = ∆9,10 double bond  Dihydroergotamine: R = 9,10 single bond (saturation)  

Early Clinical Applications: Migraine Management and Beyond

DHE entered clinical practice in 1946 as an acute antimigraine agent. Its efficacy was initially attributed to vasoconstriction under the "vascular theory" of migraine. However, by the 1990s, research revealed its primary mechanisms involved neuronal modulation:

  • Inhibition of neurogenic inflammation: DHE blocks plasma protein extravasation in meninges via 5-HT1B/1D activation [1].
  • Central trigeminal inhibition: Suppresses nociceptive signaling in brainstem nuclei [3] [8].

Early trials demonstrated DHE’s unique clinical advantages:

  • Sustained receptor binding: Slow dissociation from 5-HT receptors enables prolonged effects, reducing migraine recurrence to <5% within 24 hours (vs. 30–40% for triptans) [1] [9].
  • Efficacy in refractory cases: DHE aborts status migrainosus (attacks >72 hours) and menstrual migraines, particularly in triptan non-responders [6] [9].
  • Non-oral utility: Despite negligible oral absorption, injectable (IV/IM) and later intranasal formulations enabled reliable delivery [8].

Notably, the 1945 Mayo Clinic trial by Rynearson established IV DHE’s utility for interrupting prolonged migraines, cementing its role in inpatient settings [9]. By the 1950s, DHE was a cornerstone for cluster headache and severe migraine variants, though its use declined after triptans (1990s) due to tolerability challenges.

Properties

Product Name

Dihydroer

IUPAC Name

[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate

Molecular Formula

C34H39N5O7S

Molecular Weight

661.8 g/mol

InChI

InChI=1S/C34H39N5O7S/c1-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,45-33)46-47(3,43)44/h4-7,9-12,18,22,24,26-28,35H,8,13-17,19H2,1-3H3,(H,36,40)/t22-,24?,26-,27+,28+,33-,34-/m1/s1

InChI Key

ZOZUFVUTVAZUDP-OESQIVJBSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.